3-fluoro-N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide
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Overview
Description
3-fluoro-N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of triazolo-thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide involves multiple steps. One efficient method includes the cyclocondensation of 5-substituted 4-amino-1,2,4-triazole-3-thiols with fluoro-substituted aromatic acids using phosphoryl chloride as a cyclizing agent . This reaction typically occurs under reflux conditions in an anhydrous solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
3-fluoro-N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in developing new therapeutic drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazole derivatives: Known for their broad spectrum of biological activities.
Thiazole derivatives: Used in various therapeutic applications, including antimicrobial and anticancer treatments.
Uniqueness
3-fluoro-N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-4-methoxybenzene-1-sulfonamide is unique due to its specific structural features, such as the presence of both triazole and thiazole rings, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H18F2N4O3S2 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
3-fluoro-N-[2-[2-(4-fluorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C20H18F2N4O3S2/c1-12-18(9-10-23-31(27,28)15-7-8-17(29-2)16(22)11-15)30-20-24-19(25-26(12)20)13-3-5-14(21)6-4-13/h3-8,11,23H,9-10H2,1-2H3 |
InChI Key |
NBYZRRXPSBNWAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)F)CCNS(=O)(=O)C4=CC(=C(C=C4)OC)F |
Origin of Product |
United States |
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